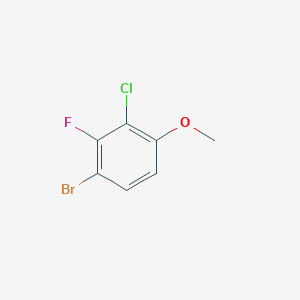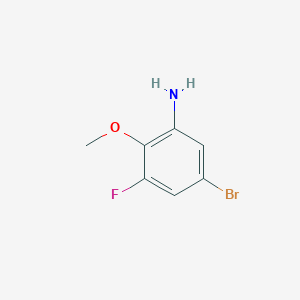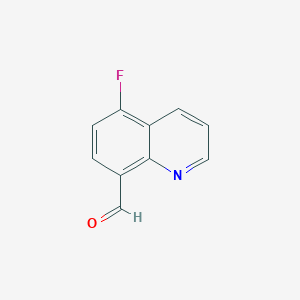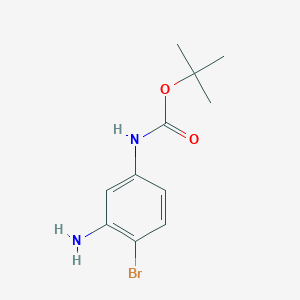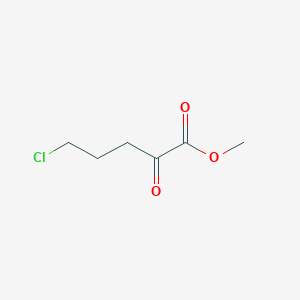![molecular formula C15H17Cl2NO B1373004 [2-(2-Benzyl-4-chlorophenoxy)ethyl]amine hydrochloride CAS No. 1029773-61-2](/img/structure/B1373004.png)
[2-(2-Benzyl-4-chlorophenoxy)ethyl]amine hydrochloride
Descripción general
Descripción
“[2-(2-Benzyl-4-chlorophenoxy)ethyl]amine hydrochloride” is a chemical compound with the molecular formula C15H16ClNO. It contains a total of 35 bonds, including 19 non-H bonds, 12 multiple bonds, 6 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), and 1 ether (aromatic) .
Molecular Structure Analysis
The molecular structure of “[2-(2-Benzyl-4-chlorophenoxy)ethyl]amine hydrochloride” includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 35 bonds. There are 19 non-H bonds, 12 multiple bonds, 6 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), and 1 ether (aromatic) .Aplicaciones Científicas De Investigación
Pharmacology: Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3
This compound has been utilized in the design of selective aryl benzylamine-based inhibitors targeting 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) . These inhibitors are crucial in prostate cancer therapeutics, as 17β-HSD3 plays a significant role in testosterone biosynthesis in testes and prostate tissue. The development of potent inhibitors can provide a pathway for new treatments in hormone-dependent cancers.
Biochemistry: Antioxidant Activity
In the field of biochemistry, derivatives of this compound have shown potent inhibitory activity against nitric oxide free radicals . This antioxidant property is significant as it can help in the prevention of oxidative stress-related diseases, including neurodegenerative disorders and cardiovascular diseases.
Medicinal Chemistry: Development of Bioactive Molecules
The compound serves as a building block in medicinal chemistry for synthesizing bioactive molecules with diverse biological activities . These activities include antimicrobial, antifungal, and cytotoxic effects, which are essential for developing new therapeutic agents.
Organic Synthesis: Synthesis of Heterocyclic Compounds
In organic synthesis, this compound is used to create heterocyclic compounds that serve as key intermediates in the synthesis of various pharmacologically active molecules . These heterocyclic compounds are foundational in the development of drugs with multiple therapeutic applications.
Drug Development: Prostate Cancer Therapeutics
The compound’s role in drug development is highlighted by its use in creating inhibitors for prostate cancer treatment . By inhibiting specific enzymes involved in testosterone biosynthesis, it contributes to the development of targeted cancer therapies.
Molecular Biology: Study of Drug–Target Interactions
In molecular biology, the compound is used to study drug–target interactions, particularly in understanding the molecular electrostatic potential (MEP) surface of bioactive molecules . This understanding is crucial for designing drugs with improved efficacy and reduced side effects.
Propiedades
IUPAC Name |
2-(2-benzyl-4-chlorophenoxy)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO.ClH/c16-14-6-7-15(18-9-8-17)13(11-14)10-12-4-2-1-3-5-12;/h1-7,11H,8-10,17H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTBQYDTCVRFER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=CC(=C2)Cl)OCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Benzyl-4-chlorophenoxy)ethyl]amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



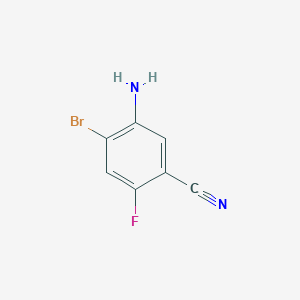
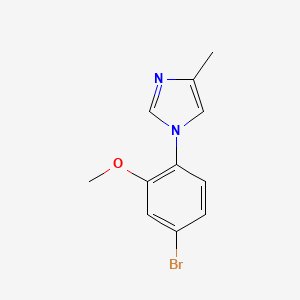

![6-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1372928.png)
